5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- is a complex organic compound that belongs to the class of isoxazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoxazolone Ring: This can be achieved through cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.
Introduction of the Imidazoquinoxaline Moiety: This step may involve the condensation of appropriate precursors under acidic or basic conditions.
Final Coupling: The final step often involves coupling the isoxazolone and imidazoquinoxaline intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazoquinoxaline moiety.
Reduction: Reduction reactions can occur, potentially affecting the isoxazolone ring.
Substitution: Various substitution reactions can be performed, especially on the phenyl ring and the imidazoquinoxaline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Isoxazolones are known for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Isoxazolones: Other isoxazolone derivatives with varying substituents.
Imidazoquinoxalines: Compounds with similar imidazoquinoxaline structures but different functional groups.
Uniqueness
The uniqueness of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- lies in its specific combination of the isoxazolone and imidazoquinoxaline moieties, which may confer unique chemical and biological properties.
Properties
CAS No. |
65122-12-5 |
---|---|
Molecular Formula |
C22H17N5O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4Z)-4-[2-(1,3-dimethylimidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C22H17N5O2/c1-26-18(27(2)21-20(26)23-16-10-6-7-11-17(16)24-21)13-12-15-19(25-29-22(15)28)14-8-4-3-5-9-14/h3-13H,1-2H3/b15-12- |
InChI Key |
NZFBAOUMSKCDBC-QINSGFPZSA-N |
Isomeric SMILES |
CN1C(=C/C=C\2/C(=NOC2=O)C3=CC=CC=C3)N(C4=NC5=CC=CC=C5N=C41)C |
Canonical SMILES |
CN1C(=CC=C2C(=NOC2=O)C3=CC=CC=C3)N(C4=NC5=CC=CC=C5N=C41)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.